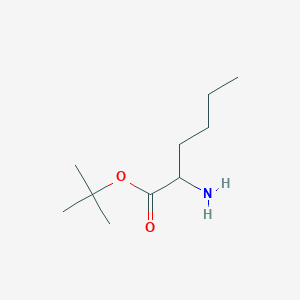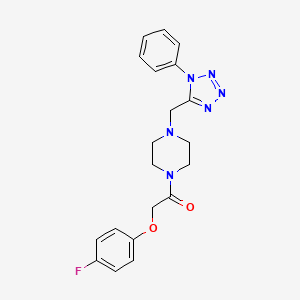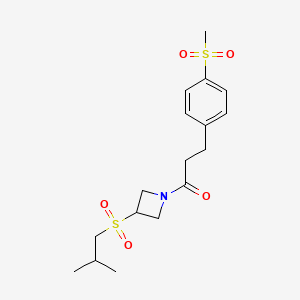![molecular formula C12H9BrF2O2 B2585517 2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan CAS No. 2248334-97-4](/img/structure/B2585517.png)
2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan, also known as BMDF, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. BMDF is a heterocyclic compound that contains both oxygen and fluorine atoms, making it a valuable tool in the development of new drugs and materials.
Mechanism of Action
The exact mechanism of action of 2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or signaling pathways in cells. 2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan has been shown to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential as an anticancer agent.
Biochemical and Physiological Effects:
2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of cell death in cancer cells. 2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan has also been shown to have anti-inflammatory and antioxidant properties, indicating its potential use in the treatment of inflammatory diseases and oxidative stress-related conditions.
Advantages and Limitations for Lab Experiments
2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan has several advantages for use in lab experiments, including its potent antitumor activity and its ability to inhibit certain enzymes and signaling pathways in cells. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan, including its potential use in the development of new cancer treatments and antimicrobial agents. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields, such as materials science and drug delivery.
Synthesis Methods
2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan can be synthesized using a variety of methods, including the reaction of 4-bromophenol with difluoromethyl furan in the presence of a base catalyst. Other methods involve the use of palladium-catalyzed coupling reactions and other organic synthesis techniques.
Scientific Research Applications
2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan has been the subject of several scientific research studies, with a focus on its potential applications in drug development and materials science. Studies have shown that 2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan has potent antitumor activity, making it a potential candidate for cancer treatment. 2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan has also been shown to have antibacterial and antifungal properties, indicating its potential use as an antimicrobial agent.
properties
IUPAC Name |
2-[(4-bromophenoxy)methyl]-5-(difluoromethyl)furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF2O2/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6,12H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSSDHRWVVEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2585436.png)

![7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2585440.png)

![7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585442.png)

![(3-chloro-1-benzothiophen-2-yl)[2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazol-1-yl]methanone](/img/structure/B2585448.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2585449.png)



![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585455.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2585456.png)
